[(3-Bromobut-1-en-2-yl)oxy](trimethyl)silane
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Overview
Description
(3-Bromobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a brominated butenyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobut-1-en-2-yl)oxysilane typically involves the reaction of 3-bromobut-1-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then isolated and purified. The general reaction scheme is as follows:
3-Bromobut-1-en-2-ol+Trimethylsilyl chloride→(3-Bromobut-1-en-2-yl)oxysilane
Industrial Production Methods
Industrial production of (3-Bromobut-1-en-2-yl)oxysilane may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobut-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of butenyl silanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of butenyl silanes.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Bromobut-1-en-2-yl)oxysilane is used as a versatile building block for the introduction of silyl-protected butenyl groups. It is also employed in the synthesis of complex molecules through cross-coupling reactions and other transformations.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including antiviral and anticancer properties. The silyl group can enhance the stability and bioavailability of pharmacologically active molecules.
Industry
In the materials science industry, (3-Bromobut-1-en-2-yl)oxysilane is used in the production of silicon-based polymers and resins. Its unique reactivity allows for the modification of surfaces and the creation of advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of (3-Bromobut-1-en-2-yl)oxysilane in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or elimination reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and enhancing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorobut-1-en-2-yl)oxysilane
- (3-Iodobut-1-en-2-yl)oxysilane
- (3-Fluorobut-1-en-2-yl)oxysilane
Uniqueness
(3-Bromobut-1-en-2-yl)oxysilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making this compound particularly useful in selective substitution reactions. Additionally, the trimethylsilyl group offers protection and enhances the compound’s utility in various synthetic applications.
Properties
CAS No. |
127383-43-1 |
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Molecular Formula |
C7H15BrOSi |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-bromobut-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H15BrOSi/c1-6(8)7(2)9-10(3,4)5/h6H,2H2,1,3-5H3 |
InChI Key |
LQQNFHQCDWDRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)O[Si](C)(C)C)Br |
Origin of Product |
United States |
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